N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
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Overview
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides
Preparation Methods
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It has been investigated for its potential therapeutic applications, including anti-inflammatory, antimalarial, and anticancer activities
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide can be compared with other pyridine sulfonamides, such as:
- N-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide
- N-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLGNNRHFONKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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